molecular formula C18H12Cl2N2O4 B2794955 2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054547-45-3

2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No. B2794955
CAS RN: 1054547-45-3
M. Wt: 391.2
InChI Key: LBYRBQIQTNDUIL-UHFFFAOYSA-N
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Description

The compound “2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid” is a derivative of Diclofenac . Diclofenac is a well-known non-steroidal anti-inflammatory drug (NSAID) used primarily for the treatment of fever, pain, and inflammation .


Synthesis Analysis

New diclofenac derivatives containing bioactive moieties, such as triazole, oxadiazole, and thiadiazol, have been synthesized . The structures of these new compounds were established based on spectral and elemental analysis .


Chemical Reactions Analysis

The new synthesized diclofenac derivatives were tested against anti-inflammatory agents and exhibited high activity as expected . The binding position of new diclofenac derivatives toward Cox-1 and Cox-2 enzymes was proved by molecular docking .

Scientific Research Applications

Diuretic Properties and Saluretic Effects

A class of compounds structurally related to the chemical of interest, specifically (E)-[4-(3-oxo-1-alkenyl)phenoxy]acetic acids, demonstrated noteworthy saluretic and diuretic properties in animal models. These compounds, including variations like (E)-[2,3-dichloro-4-(3-oxo-1-butenyl)phenoxy]acetic acid, act by increasing the excretion of water and electrolytes, notably sodium and chloride ions, with a less marked increase in potassium ion excretion (Bicking et al., 1976).

Renewable Building Blocks for Materials Science

Phloretic acid, a naturally occurring phenolic compound and structurally related to the topic of interest, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This novel approach facilitates the synthesis of almost 100% bio-based benzoxazine end-capped molecules, leading to materials with thermal and thermo-mechanical properties suitable for various applications, thus presenting a sustainable alternative to traditional phenol-based compounds (Trejo-Machin et al., 2017).

Environmental Impact and Degradation Studies

Research focusing on the environmental fate of structurally similar compounds, such as chlorinated phenoxy acids used as herbicides, underscores the importance of understanding their degradation and impact. Studies on the optimization of advanced oxidation processes for the degradation of such compounds highlight the critical need for effective environmental protection strategies, demonstrating significant degradation and mineralization of these herbicides in aqueous solutions (Mehralipour & Kermani, 2021).

Hemoglobin Oxygen Affinity Modulation

Compounds with structural elements similar to "2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid" have been explored for their potential to modulate hemoglobin's oxygen affinity. Research in this area aims at developing therapeutic agents that could reverse conditions of depleted oxygen supply, such as ischemia and stroke. Some compounds were found to be potent allosteric effectors of hemoglobin, potentially benefiting various clinical and biological applications (Randad et al., 1991).

Future Directions

From a biological and industrial point of view, the literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

properties

IUPAC Name

2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O4/c19-13-6-14(20)8-15(7-13)22-18(25)12(9-21)5-11-3-1-2-4-16(11)26-10-17(23)24/h1-8H,10H2,(H,22,25)(H,23,24)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYRBQIQTNDUIL-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

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